4-Chloroquinazoline-2-carbonitrile
Overview
Description
4-Chloroquinazoline-2-carbonitrile is an organic compound . It is a colorless crystalline solid . It is soluble in common organic solvents such as dimethyl sulfoxide, dichloromethane, and acetonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C9H4ClN3 . Its molecular weight is 189.6 . The InChI code for this compound is 1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Fluorescent Compound Synthesis
A study synthesized a new fluorescent compound containing 1,2,3-triazole moiety and 4-Chloroquinazoline-2-carbonitrile. This compound exhibited promising properties in spectroscopy, photophysics, and nonlinear optics, making it a potential material for various applications in these fields (Singh, Singh, & Khurana, 2017).
Optoelectronic Properties
Another research focused on the optoelectronic properties of compounds including this compound derivatives. These compounds were found to possess efficient multifunctional characteristics suitable for applications in optoelectronics, highlighting their potential in advanced material science (Irfan et al., 2020).
EGFR and HER-2 Kinase Inhibition
This compound analogues have been studied for their inhibitory activities against EGFR and HER-2 kinases. These findings suggest potential therapeutic applications in treating tumors, as these kinases are often implicated in cancer (Wissner et al., 2002).
Chemical Transformations
Research on the chemical transformation of 4-Chloroquinazoline into various derivatives has shown its versatility in synthetic chemistry. This adaptability makes it a valuable compound for creating a wide range of chemical products (Miyashita, Sasaki, Oishi, & Higashino, 1994).
Synthesis of Labeled Compounds
This compound has been used in the synthesis of carbon-14 labeled 4-aminoquinazolines, demonstrating its utility in creating radiolabeled compounds for research purposes (Saemian, Arjomandi, & Shirvani, 2009).
Photoreactivity Studies
Studies on the photochemistry of compounds like this compound have contributed to the understanding of their photoreactive properties. This knowledge is crucial for developing materials that respond to light in specific ways (HataNorisuke & OhtsukaRyoichi, 1975).
Mechanism of Action
While the specific mechanism of action for 4-Chloroquinazoline-2-carbonitrile is not provided, it is known that 4-anilinoquinazolines, which can be synthesized from 4-chloroquinazolines, have been investigated as antitumor agents. They can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors .
Safety and Hazards
Future Directions
4-Chloroquinazoline-2-carbonitrile and its derivatives have potential applications in cancer therapy. For instance, 4-anilinoquinazolines, which can be synthesized from 4-chloroquinazolines, have shown promising antiproliferative properties against tumor cells . Therefore, future research may focus on exploring these antitumor properties further.
Properties
IUPAC Name |
4-chloroquinazoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFFVMWNKRMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717266 | |
Record name | 4-Chloroquinazoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898044-49-0 | |
Record name | 4-Chloro-2-quinazolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898044-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroquinazoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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